Methyl 2-amino-3-(2-bromophenyl)propanoate Methyl 2-amino-3-(2-bromophenyl)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20470903
InChI: InChI=1S/C10H12BrNO2/c1-14-10(13)9(12)6-7-4-2-3-5-8(7)11/h2-5,9H,6,12H2,1H3
SMILES:
Molecular Formula: C10H12BrNO2
Molecular Weight: 258.11 g/mol

Methyl 2-amino-3-(2-bromophenyl)propanoate

CAS No.:

Cat. No.: VC20470903

Molecular Formula: C10H12BrNO2

Molecular Weight: 258.11 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-amino-3-(2-bromophenyl)propanoate -

Specification

Molecular Formula C10H12BrNO2
Molecular Weight 258.11 g/mol
IUPAC Name methyl 2-amino-3-(2-bromophenyl)propanoate
Standard InChI InChI=1S/C10H12BrNO2/c1-14-10(13)9(12)6-7-4-2-3-5-8(7)11/h2-5,9H,6,12H2,1H3
Standard InChI Key MBKCAPHZXHQJNI-UHFFFAOYSA-N
Canonical SMILES COC(=O)C(CC1=CC=CC=C1Br)N

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Methyl 2-amino-3-(2-bromophenyl)propanoate hydrochloride (C₁₀H₁₃BrClNO₂) features a 2-bromophenyl group attached to the β-carbon of an alanine methyl ester backbone, with the amino group protonated as a hydrochloride salt . The bromine atom at the ortho position of the phenyl ring introduces steric hindrance and electronic effects distinct from meta- or para-substituted analogs. Key structural descriptors include:

  • SMILES Notation: COC(=O)C(CC1=CC=CC=C1Br)N.Cl

  • InChIKey: MBKCAPHZXHQJNI-UHFFFAOYSA-N

The hydrochloride salt enhances solubility in polar solvents, facilitating its use in aqueous reaction conditions.

Molecular Weight and Composition

The molecular weight of the compound is 294.58 g/mol, calculated as follows:

  • Carbon (C₁₀): 12.01 × 10 = 120.10

  • Hydrogen (H₁₃): 1.01 × 13 = 13.13

  • Bromine (Br): 79.90

  • Chlorine (Cl): 35.45

  • Nitrogen (N): 14.01

  • Oxygen (O₂): 16.00 × 2 = 32.00

Total: 294.59 g/mol .

Synthesis and Production

Synthetic Routes

The synthesis of methyl 2-amino-3-(2-bromophenyl)propanoate hydrochloride typically involves bromination followed by esterification and salt formation:

  • Bromination of Phenylalanine Derivatives:
    Starting with L-phenylalanine, bromination at the ortho position is achieved using N-bromosuccinimide (NBS) in acetic acid. This step introduces regioselectivity challenges due to competing para and meta bromination.

  • Esterification:
    The carboxylic acid group of 2-amino-3-(2-bromophenyl)propanoic acid is esterified with methanol in the presence of hydrochloric acid, yielding the methyl ester hydrochloride salt .

  • Purification:
    Recrystallization from ethanol/water mixtures removes unreacted starting materials and byproducts.

Industrial-Scale Production

Industrial methods employ continuous flow reactors to optimize bromination and esterification steps, ensuring consistent yields (>85%). Automated chromatography systems isolate the hydrochloride salt with >98% purity, critical for pharmaceutical applications.

Physicochemical Properties

Spectral and Analytical Data

  • Predicted Collision Cross Section (CCS):

    Adductm/zCCS (Ų)
    [M+H]⁺258.01241147.2
    [M+Na]⁺279.99435148.9
    [M+NH₄]⁺275.03895151.2
    [M-H]⁻255.99785147.4

These values aid in mass spectrometry-based identification and quantification .

Solubility and Stability

  • Solubility: Highly soluble in water (>50 mg/mL) and methanol due to ionic interactions from the hydrochloride salt .

  • Stability: Decomposes above 200°C; sensitive to prolonged exposure to light, necessitating storage in amber vials.

Comparative Analysis with Structural Analogs

CompoundSubstituent PositionKey Differences
Methyl 2-amino-3-(3-bromophenyl)propanoatemeta-BromineHigher lipophilicity; altered enzyme binding
Methyl 2-amino-3-(4-iodophenyl)propanoatepara-IodineEnhanced radiopharmaceutical potential

The ortho-bromo substitution in the target compound reduces steric accessibility compared to para-substituted analogs, potentially limiting receptor engagement .

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